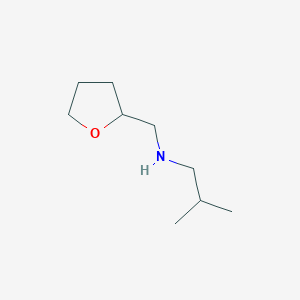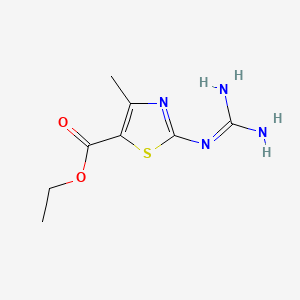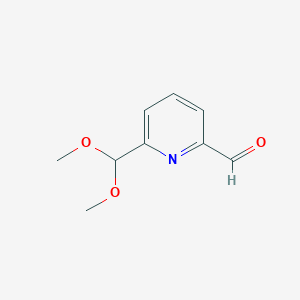
Cesium trichlorogermanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cesium trichlorogermanate is an inorganic compound with the chemical formula CsGeCl₃. It is a perovskite-structured material that crystallizes in the trigonal R3m space group . This compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cesium trichlorogermanate can be synthesized through the reaction of cesium chloride (CsCl) with germanium tetrachloride (GeCl₄) under controlled conditions. The reaction typically involves dissolving cesium chloride in a suitable solvent, followed by the addition of germanium tetrachloride. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cesium trichlorogermanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form higher oxidation state compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The compound can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state germanium compounds, while reduction can produce elemental germanium or lower oxidation state compounds .
Scientific Research Applications
Cesium trichlorogermanate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other germanium-containing compounds and materials.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Investigations are being conducted to assess its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism by which cesium trichlorogermanate exerts its effects involves its interaction with various molecular targets and pathways. In electronic applications, its unique perovskite structure allows for efficient charge transport and light absorption, making it suitable for use in solar cells and other optoelectronic devices . In biological systems, its interactions with biomolecules are being studied to understand its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cesium trichlorostannate (CsSnCl₃): Similar in structure but contains tin instead of germanium.
Rubidium trichlorogermanate (RbGeCl₃): Similar in structure but contains rubidium instead of cesium.
Methyltrichlorogermane (CH₃GeCl₃): Contains a methyl group instead of cesium.
Uniqueness
Cesium trichlorogermanate is unique due to its specific combination of cesium and germanium, which imparts distinct electronic and structural properties. Its perovskite structure and high ionic conductivity make it particularly valuable in the development of advanced electronic materials and devices .
Properties
InChI |
InChI=1S/Cl3Ge.Cs/c1-4(2)3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGCYIVRYSFWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Ge](Cl)Cl.[Cs] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3CsGe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)







![[(Propan-2-yl)sulfamoyl]amine](/img/structure/B3151744.png)

